Salt Form Stability Advantage
The free base (5-amino-2,4-di-tert-butylphenol; CAS 873055-58-4) is documented as prone to degradation, necessitating the preparation and isolation of its hydrochloride salt [1]. The HCl salt (CAS 1777786-05-6) provides a stable, crystalline solid that can be handled and stored with reduced risk of oxidative decomposition compared to the free amine. While specific quantitative degradation half-life data are not publicly available in peer-reviewed literature for head-to-head comparison, the practice of salt formation as a stability-enhancing strategy is explicitly cited in the patent literature as an improvement over free-base isolation [2]. The free base requires storage at 2–8°C with protection from light .
| Evidence Dimension | Stability during storage (degradation propensity) |
|---|---|
| Target Compound Data | HCl salt: stable crystalline solid; isolated as hydrochloride to prevent degradation (WO2016075703A2) |
| Comparator Or Baseline | Free base (873055-58-4): prone to degradation; requires 2–8°C storage protected from light |
| Quantified Difference | Not available as quantitative head-to-head degradation kinetics in public domain; qualitative stability advantage documented in patent disclosure |
| Conditions | Synthetic intermediate isolation and storage context; patent WO2016075703A2 and Technical Disclosure Commons (Jan 2025) |
Why This Matters
For procurement, selecting the HCl salt over the free base directly reduces the risk of receiving degraded material that could compromise downstream coupling yield in ivacaftor or other API synthesis routes.
- [1] MSN Laboratories Private Limited, R&D Center; Rajan, S.T., Prasad, D.S., Koneti, M. Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Technical Disclosure Commons (January 23, 2025). View Source
- [2] WO2016075703A2. An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof. WIPO (PCT), filed 2015-11-13. Claims HCl salt preparation for enhanced stability. View Source
